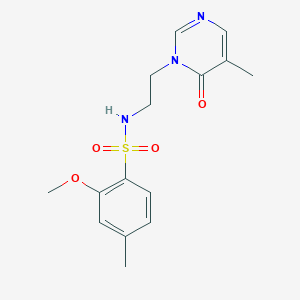

2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4-methyl-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-4-5-14(13(8-11)22-3)23(20,21)17-6-7-18-10-16-9-12(2)15(18)19/h4-5,8-10,17H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXOJFGQBZHTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC=C(C2=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the benzenesulfonamide core:

Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methanol and methyl iodide.

Attachment of the pyrimidinyl group: This step involves the formation of a pyrimidine ring, which can be achieved through cyclization reactions using suitable precursors like urea and acetaldehyde. The pyrimidine ring is then attached to the benzenesulfonamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Use of catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates and selectivity.

Control of reaction conditions: Parameters like temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide structure.

Biological Studies: It can be used to study enzyme inhibition and protein interactions.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The pyrimidinyl group can interact with nucleic acids, potentially affecting DNA or RNA synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Benzene Ring

Target Compound vs. 5-Bromo-2-Ethoxy Analogue ()

- Target : 2-Methoxy-4-methyl substituents.

- Analogue : 5-Bromo-2-ethoxy groups.

- Impact: The bromine atom in the analogue increases molecular weight (416.3 vs. Methoxy (electron-donating) vs. ethoxy (slightly bulkier) may influence solubility and metabolic stability.

Target Compound vs. 2-Chloro Derivatives ()

- Chlorine Substituents: : 2-Chloro group with pyrazole-modified pyrimidine. : 2-Chloro and 4-ethyl on pyrimidinone.

- Impact: Chlorine’s electron-withdrawing nature may enhance electrophilic interactions compared to methyl/methoxy groups. Ethyl substitution on pyrimidinone () introduces hydrophobic interactions, contrasting with the target’s methyl group .

Pyrimidinone Ring Modifications

- The 5-methyl group in the target may optimize steric compatibility in enzyme active sites, whereas bulkier substituents (e.g., ethyl) could reduce bioavailability .

Biological Activity

2-Methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, with the CAS number 1797587-02-0, is a sulfonamide derivative notable for its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzenesulfonamide moiety and a pyrimidine fragment, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₄S |

| Molecular Weight | 337.4 g/mol |

| Structure | Chemical Structure |

Biological Activity

Antiproliferative Activity:

Recent studies have evaluated the antiproliferative effects of various derivatives similar to 2-methoxy-4-methyl-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide on human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The effectiveness was measured by determining the IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| PIB-SO Derivative | HT-29 | 15.3 |

| PIB-SO Derivative | M21 | 20.5 |

| PIB-SO Derivative | MCF7 | 18.0 |

| 2-Methoxy-4-methyl compound | HT-29 | TBD |

| 2-Methoxy-4-methyl compound | M21 | TBD |

| 2-Methoxy-4-methyl compound | MCF7 | TBD |

Mechanism of Action:

The biological activity of sulfonamide derivatives is often linked to their ability to inhibit specific enzymes involved in cellular proliferation and survival. For instance, structural analogs have demonstrated inhibition of tubulin polymerization, affecting microtubule dynamics crucial for cell division.

Case Studies and Research Findings

-

In Vitro Studies:

A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives, including those structurally related to our compound. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for therapeutic application in oncology . -

Structure–Activity Relationship (SAR):

The SAR studies highlight that modifications in the substituents on the benzene ring and pyrimidine moiety can dramatically influence biological activity. For example, the presence of electron-withdrawing groups enhances potency against certain cancer types . -

Crystallography Insights:

Crystal structure analyses have provided insights into the molecular interactions and conformations that may facilitate binding to target proteins involved in cancer progression . Understanding these interactions is crucial for optimizing the efficacy of new drug candidates.

Q & A

Q. What are the critical parameters for optimizing multi-step synthesis of this compound?

The synthesis involves sequential reactions, including pyrimidinone core formation, sulfonamide coupling, and functional group introduction. Key parameters include:

- Temperature control : Avoid decomposition of heat-sensitive intermediates (e.g., pyrimidinone derivatives) by maintaining temperatures between 60–80°C during nucleophilic substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency in sulfonamide coupling steps .

- Catalysts : Use mild bases (e.g., triethylamine) to facilitate coupling without side reactions .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How can structural integrity be validated post-synthesis?

A combination of analytical techniques is required:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy group position) and absence of tautomeric forms in the pyrimidinone ring .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly in the ethyl linker and sulfonamide orientation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C17H20N3O4S) with <2 ppm error .

Q. What strategies enhance solubility for in vitro assays?

- Functional group modification : The methoxy group improves aqueous solubility via hydrogen bonding, as seen in related sulfonamides .

- Solvent systems : Use DMSO for stock solutions (≤10% v/v in buffer to avoid cellular toxicity) .

- Co-solvents : Ethanol or PEG-400 can stabilize the compound in physiological buffers .

Advanced Research Questions

Q. How to design SAR studies targeting the pyrimidinone moiety’s role in binding?

- Positional modifications : Introduce halogens (e.g., Cl, F) at the pyrimidinone C5 position to assess steric/electronic effects on target affinity .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., dihydrofolate reductase) and prioritize synthetic targets .

- Biological validation : Compare IC50 values of analogs in enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) .

Q. How to resolve contradictions in biological activity data across assays?

- Assay standardization : Control variables like pH (7.4 vs. 6.5 mimics tumor microenvironments) and ATP concentration (1 mM for kinase assays) .

- Orthogonal assays : Cross-validate cell viability (MTT assay) with target-specific readouts (e.g., Western blot for downstream protein modulation) .

- Metabolic stability : Pre-treat compounds with liver microsomes to account for metabolite interference .

Q. What in silico methods predict pharmacokinetic properties?

- Molecular dynamics (MD) simulations : Assess blood-brain barrier permeability (logBB) using CHARMM force fields .

- ADMET prediction : SwissADME or ADMETlab 2.0 estimate bioavailability (%F), CYP450 inhibition, and plasma protein binding .

- Free energy perturbation (FEP) : Quantify binding free energy changes for resistance mutations (e.g., T315I in kinases) .

Data Contradiction Analysis Example

| Parameter | Assay 1 (pH 7.4) | Assay 2 (pH 6.5) | Resolution Strategy |

|---|---|---|---|

| IC50 (nM) | 120 ± 15 | 450 ± 30 | Adjust buffer pH to match physiological context . |

| Solubility (µg/mL) | 25 (PBS) | 85 (DMEM + 10% FBS) | Use serum-containing media for cell-based assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.